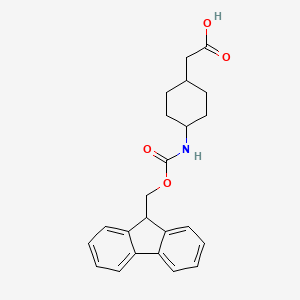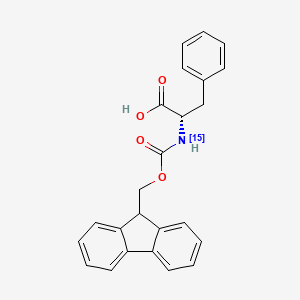![molecular formula C15H29N5O4 B613686 Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 120042-08-2](/img/structure/B613686.png)
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C15H29N5O4 and its molecular weight is 244,25*99,18 g/mole. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The specific targets would depend on the final peptide that is synthesized using this compound.
Mode of Action
The compound “(S)-4-Azido-2-(Boc-amino)butyric acid” is a Boc-protected amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s used to protect the amino group in amino acids and other molecules during peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The protection is necessary to prevent unwanted side reactions that could occur at these reactive sites during the synthesis process.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final peptide that is synthesized using this compound. The Boc group is removed (deprotected) under acidic conditions after the desired peptide bond formation . The resulting peptide could then interact with various biochemical pathways depending on its structure and function.
Result of Action
The result of the action of “(S)-4-Azido-2-(Boc-amino)butyric acid” is the formation of a peptide with protected amino groups. This allows for the selective formation of peptide bonds without unwanted side reactions . Once the Boc group is removed, the resulting peptide can interact with its target to exert its biological effect.
Action Environment
The action of “(S)-4-Azido-2-(Boc-amino)butyric acid” and the stability of the Boc group are influenced by the pH and temperature of the environment . The Boc group is stable under basic and neutral conditions but is removed under acidic conditions . Therefore, the pH of the reaction environment is crucial for the successful use of this compound in peptide synthesis.
Properties
IUPAC Name |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)








